molecular formula C16H12N2O4 B4904081 N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide CAS No. 5715-39-9

N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B4904081
CAS No.: 5715-39-9
M. Wt: 296.28 g/mol
InChI Key: RBHJROQKKREBGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a benzofuran ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide typically involves the reaction of 2-methyl-4-nitroaniline with 1-benzofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The benzofuran ring can be oxidized under specific conditions to form corresponding quinones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: Formation of N-(2-methyl-4-aminophenyl)-1-benzofuran-2-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of benzofuran-2,3-dione derivatives.

Scientific Research Applications

N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the benzofuran ring can engage in π-π stacking interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-4-nitrophenyl)acetamide: Similar structure but lacks the benzofuran ring.

    N-(4-nitrophenyl)benzamide: Similar structure but lacks the methyl group and has a different aromatic ring system.

Uniqueness

N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide is unique due to the presence of both the benzofuran ring and the nitrophenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-10-8-12(18(20)21)6-7-13(10)17-16(19)15-9-11-4-2-3-5-14(11)22-15/h2-9H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHJROQKKREBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386490
Record name ST075932
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201294
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5715-39-9
Record name ST075932
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.